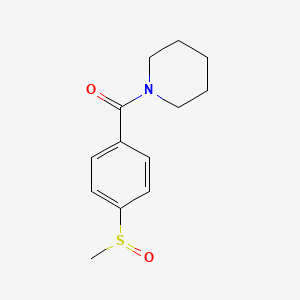![molecular formula C13H22N2O2 B7509489 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a number of beneficial effects.
Wirkmechanismus
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide increases the concentration of GABA in the brain, which can have a number of beneficial effects, including reducing neuronal excitability and promoting relaxation.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It can increase the concentration of GABA in the brain, reduce neuronal excitability, and promote relaxation. It has also been shown to improve cognitive function and reduce seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which allows for precise control of GABA levels in the brain. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can be expensive to produce and may not be readily available in all labs.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide. One area of interest is its potential as a treatment for addiction and anxiety disorders. It may also have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to better understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide on the brain and its potential side effects.
Synthesemethoden
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with cyclopropanecarbonyl chloride in the presence of a base, followed by reaction with 2-methylpropanoyl chloride. This method has been used to produce N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can improve cognitive function and reduce seizures in animal models of epilepsy. It has also been shown to have potential as a treatment for addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)12(16)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOAOSXVTZVDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)





